2-chloro-4-nitro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide
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Overview
Description
2-chloro-4-nitro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with chloro and nitro groups, along with a tetrahydroisoquinoline and thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps:
Nitration and Chlorination: The benzamide core is first nitrated and chlorinated to introduce the nitro and chloro substituents.
Formation of Tetrahydroisoquinoline: The tetrahydroisoquinoline moiety is synthesized separately through a Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine.
Thiophene Introduction: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Final Coupling: The final step involves coupling the tetrahydroisoquinoline-thiophene intermediate with the chloronitrobenzamide under amide bond-forming conditions, typically using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The tetrahydroisoquinoline moiety can be oxidized to isoquinoline using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Substitution: Sodium hydride, amines, thiols, dimethylformamide (DMF).
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Major Products
Reduction: 2-amino-4-chloro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 2-chloro-4-nitro-N-[2-(isoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide.
Scientific Research Applications
2-chloro-4-nitro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential biological activity.
Biological Studies: It is used in studies to understand the interaction of substituted benzamides with biological targets, such as enzymes and receptors.
Industrial Applications: The compound may be used in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-chloro-4-nitro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro and chloro groups can participate in hydrogen bonding and electrostatic interactions, while the tetrahydroisoquinoline and thiophene moieties can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-nitroaniline: A simpler analogue with only chloro and nitro substituents on the benzene ring.
2-chloro-4-nitrotoluene: Similar structure but with a methyl group instead of the amide linkage.
4-chloro-2-nitroaniline: Another positional isomer with the nitro and chloro groups in different positions.
Uniqueness
2-chloro-4-nitro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to the presence of the tetrahydroisoquinoline and thiophene moieties, which confer additional biological activity and synthetic versatility compared to simpler analogues
Properties
IUPAC Name |
2-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3S/c23-19-12-17(26(28)29)7-8-18(19)22(27)24-13-20(21-6-3-11-30-21)25-10-9-15-4-1-2-5-16(15)14-25/h1-8,11-12,20H,9-10,13-14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBLDCGNFQFCID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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